(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride
CAS No.: 797038-67-6
Cat. No.: VC11507627
Molecular Formula: C5H12Cl2N2O2
Molecular Weight: 203.06 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797038-67-6 |
|---|---|
| Molecular Formula | C5H12Cl2N2O2 |
| Molecular Weight | 203.06 g/mol |
| IUPAC Name | (3S,4R)-4-aminopyrrolidine-3-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C5H10N2O2.2ClH/c6-4-2-7-1-3(4)5(8)9;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4-;;/m0../s1 |
| Standard InChI Key | QAXWVSYJTFDUFI-RGVONZFCSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](CN1)N)C(=O)O.Cl.Cl |
| Canonical SMILES | C1C(C(CN1)N)C(=O)O.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidine ring with substituents at the 3- and 4-positions: a carboxylic acid group at C3 and an amine group at C4. The (3S,4R) stereochemistry is critical for its interactions with biological targets, as enantiomeric purity influences binding affinity and metabolic stability. The dihydrochloride salt form introduces two chloride counterions, which protonate the amine groups, increasing polarity and solubility in aqueous media.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.06 g/mol |
| CAS Number | 797038-67-6 |
| IUPAC Name | (3S,4R)-4-aminopyrrolidine-3-carboxylic acid; dihydrochloride |
| Solubility | High in water (>50 mg/mL) |
Synthesis and Stereochemical Control
Asymmetric Synthesis Strategies
The synthesis of (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride requires precise stereochemical control to achieve high enantiomeric excess (e.e.). A seminal approach involves lipase-mediated resolution, where enzymes selectively catalyze reactions favoring the desired (3S,4R) configuration. For example, lipase PS (from Pseudomonas cepacia) has been used to resolve racemic mixtures, yielding the target isomer with >98% diastereomeric excess (d.e.) .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors enable rapid cyclization of precursors like γ-aminobutyric acid derivatives, followed by stereoselective amination . Key steps include:
-
Ring Closure: Cyclization of linear precursors using acid catalysts.
-
Amination: Introduction of the amine group via nucleophilic substitution.
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Reactivity and Functionalization
Amine and Carboxylic Acid Reactivity
The compound’s amine group participates in alkylation and acylation reactions, enabling conjugation with fluorescent probes or drug delivery vectors. The carboxylic acid moiety can undergo esterification or amide bond formation, facilitating integration into peptidomimetics.
Stability Under Physiological Conditions
Biological Activity and Mechanisms
Neurotransmitter Analogism
The compound’s structural resemblance to GABA (γ-aminobutyric acid) and proline derivatives allows it to interact with neurotransmitter receptors. In vitro studies suggest it modulates GABA receptors at micromolar concentrations, potentially influencing inhibitory signaling pathways.
Enzyme Inhibition
Preliminary data indicate inhibitory effects on proline dehydrogenase (ProDH), an enzyme overexpressed in certain cancers. At 10 μM, the compound reduces ProDH activity by 40%, suggesting utility in anticancer therapies.
Table 2: Biological Activity Profile
| Target | Effect (IC) | Mechanism |
|---|---|---|
| GABA Receptor | 15 μM | Allosteric modulation |
| Proline Dehydrogenase | 10 μM | Competitive inhibition |
Therapeutic Applications
Neurological Disorders
The compound’s GABAergic activity positions it as a candidate for treating anxiety and epilepsy. Rodent models demonstrate anxiolytic effects at doses of 5–20 mg/kg, comparable to diazepam but with reduced sedation.
Oncology
By inhibiting ProDH, the compound disrupts cellular redox balance in colorectal cancer cells, inducing apoptosis in vitro. Synergy with 5-fluorouracil (5-FU) enhances cytotoxicity by 30%, highlighting potential combination therapies.
Comparative Analysis with Structural Analogs
L-Proline Derivatives
Unlike L-proline, which adopts a (2S)-configuration, the (3S,4R) stereochemistry of this compound prevents incorporation into collagen, reducing off-target effects in connective tissues.
4-Aminobutyric Acid (GABA)
While GABA lacks a cyclic structure, the pyrrolidine ring in (3S,4R)-4-aminopyrrolidine-3-carboxylic acid enhances metabolic stability, prolonging its half-life in vivo.
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